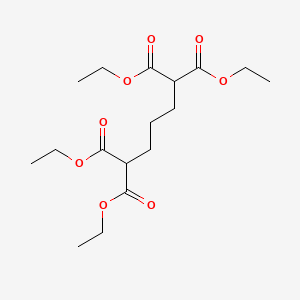

Tetraethyl 1,1,5,5-pentanetetracarboxylate

Description

Properties

CAS No. |

3779-30-4 |

|---|---|

Molecular Formula |

C17H28O8 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

tetraethyl pentane-1,1,5,5-tetracarboxylate |

InChI |

InChI=1S/C17H28O8/c1-5-22-14(18)12(15(19)23-6-2)10-9-11-13(16(20)24-7-3)17(21)25-8-4/h12-13H,5-11H2,1-4H3 |

InChI Key |

HKZYXKOJTRUQHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Pathways to Tetraethyl 1,1,5,5-Pentanetetracarboxylate

The primary and most well-documented method for the synthesis of this compound is through the alkylation of a malonic ester. This approach leverages the acidity of the α-hydrogens of diethyl malonate, making it a versatile nucleophile for the formation of new carbon-carbon bonds.

Malonic Ester Condensation with 1,3-Dibromopropane (B121459) via Sodium Ethoxide/Methoxide (B1231860) Mediated Alkylation

The cornerstone of this compound synthesis lies in the base-mediated condensation of two equivalents of diethyl malonate with one equivalent of 1,3-dibromopropane. The reaction is typically carried out in the presence of a strong base, most commonly sodium ethoxide or sodium methoxide, in an alcoholic solvent. psgcas.ac.inpressbooks.pubjove.comlibretexts.orglibretexts.org

The base serves to deprotonate the α-carbon of diethyl malonate, generating a resonance-stabilized enolate ion. jove.comlibretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion and forming an intermediate, tetraethyl 3-bromopropane-1,1-dicarboxylate. A second molar equivalent of the malonic ester enolate then displaces the remaining bromide to yield the final product, this compound.

A significant challenge in this synthesis is the competing intramolecular cyclization reaction, which can lead to the formation of diethyl cyclobutane-1,1-dicarboxylate (B1232482). psgcas.ac.in This side-reaction occurs when the intermediate mono-alkylated product, after deprotonation of its remaining acidic α-hydrogen, attacks the other end of the propyl chain, displacing the second bromide ion to form a four-membered ring.

Mechanistic Investigations of the Alkylation Reaction and Intermediate Formation

The mechanism of the malonic ester synthesis is a well-established sequence of acid-base and nucleophilic substitution reactions. jove.comlibretexts.orglibretexts.org The process for forming this compound can be broken down into the following key steps:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a nucleophilic enolate ion, which is stabilized by the delocalization of the negative charge across the two adjacent carbonyl groups. jove.comlibretexts.orglibretexts.org

First Alkylation: The enolate ion attacks one of the carbon atoms of 1,3-dibromopropane in an SN2 reaction, leading to the formation of a new carbon-carbon bond and the displacement of a bromide ion. This results in the formation of the intermediate, tetraethyl 3-bromopropane-1,1-dicarboxylate.

Second Enolate Formation: A second equivalent of the base deprotonates another molecule of diethyl malonate, generating another enolate ion.

Second Alkylation: This second enolate ion then attacks the remaining brominated carbon of the intermediate, displacing the second bromide ion and forming the final product, this compound.

A critical mechanistic consideration is the competition between the intermolecular reaction (leading to the desired tetraester) and the intramolecular cyclization. The formation of the cyclobutane (B1203170) derivative is also a base-catalyzed process involving the deprotonation of the mono-alkylated intermediate followed by an intramolecular SN2 attack. psgcas.ac.in

Influence of Reactant Stoichiometry and Reaction Conditions on Yield and Selectivity

The yield and selectivity of this compound are highly dependent on the reaction conditions. Controlling these parameters is crucial to favor the formation of the linear tetraester over the cyclic byproduct.

Reactant Stoichiometry: The molar ratio of the reactants is a key factor. Using a stoichiometric amount of diethyl malonate and 1,3-dibromopropane (2:1 ratio) is theoretically ideal. However, in practice, slight adjustments may be necessary to optimize the reaction and minimize side products.

Base and Solvent: The choice of base and solvent is critical. Sodium ethoxide in ethanol (B145695) is a common choice, as the ethoxide anion is the conjugate base of the solvent, preventing transesterification reactions. jove.comlibretexts.org The concentration of the base can also influence the reaction rate and the prevalence of side reactions.

Temperature and Reaction Time: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can promote the formation of undesired byproducts. The reaction time must be sufficient for the completion of both alkylation steps.

| Parameter | Influence on Yield and Selectivity | Typical Conditions |

| Reactant Ratio (Diethyl Malonate:1,3-Dibromopropane) | A 2:1 molar ratio is crucial to ensure complete alkylation and minimize unreacted dihalide. | ~2:1 |

| Base | A strong base like sodium ethoxide or methoxide is required to deprotonate the malonic ester. | Sodium Ethoxide or Sodium Methoxide |

| Solvent | Anhydrous ethanol or methanol (B129727) is typically used to match the alkoxide base and prevent transesterification. | Anhydrous Ethanol |

| Temperature | Elevated temperatures are generally required to drive the reaction to completion. | Reflux |

| Reaction Time | Sufficient time is needed for both alkylation steps to occur. | Several hours |

Advanced Synthetic Approaches and Innovations

While the malonic ester synthesis remains a staple, research into alternative and improved methods for synthesizing tetraesters and their analogs continues. These advanced approaches aim to improve efficiency, yield, and substrate scope.

Modified Perkin-Type Reactions and Their Applicability to this compound Analogs

The Perkin reaction, traditionally used for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides, can be conceptually modified for the synthesis of related polycarboxylic acid derivatives. uliege.benih.govwikipedia.orgyoutube.com While a direct application to this compound is not standard, modified Perkin-type condensations can be envisioned for creating analogs with different substitution patterns.

For instance, a modified Perkin-type reaction could potentially involve the condensation of a dicarboxylic acid anhydride (B1165640) with a suitable substrate containing active methylene (B1212753) groups, catalyzed by a base. The main challenge lies in controlling the reactivity and preventing polymerization or the formation of complex mixtures. The classic Perkin reaction often requires high temperatures and can suffer from low yields with certain substrates. psgcas.ac.in

Investigations into Solvent Effects and Alternative Catalysis in Tetraester Formation

The choice of solvent can significantly impact the outcome of the alkylation reaction. While protic solvents like ethanol are common, the use of aprotic polar solvents could potentially alter the reactivity of the enolate and the solubility of the intermediates, thereby influencing the ratio of linear to cyclic products.

Alternative catalytic systems are also an area of interest. While strong alkoxide bases are effective, they can also promote side reactions. The use of phase-transfer catalysts, for example, could allow the reaction to be carried out under milder conditions with different base and solvent systems, potentially improving selectivity. scribd.com Research into heterogeneous catalysts, such as base-functionalized resins, could also offer advantages in terms of product purification and catalyst recycling. nih.gov Furthermore, enzymatic catalysis, particularly with lipases, has shown promise in the synthesis of aliphatic polyesters and could be explored for the formation of specific tetraesters under mild conditions. nih.gov

Green Chemistry Principles and Efficient Synthesis Protocols for Polycarboxylates

The synthesis of polycarboxylates, a broad class of polymers and compounds characterized by multiple carboxylate groups, is increasingly guided by the principles of green chemistry to enhance efficiency and reduce environmental impact. Research into polycarboxylate superplasticizers (PCEs), for instance, has led to innovative and more sustainable synthetic methods. One such advancement is the use of mechanochemical internal mixing polymerization to produce high-concentration PCEs. wikipedia.org This solvent-free approach significantly lowers energy consumption compared to traditional aqueous solution polymerization. wikipedia.orgresearchgate.net

Key parameters in these efficient syntheses, such as reaction temperature, initiator concentration, and the molar ratios of monomers, are often optimized through systematic methods like orthogonal testing to maximize performance and yield. wikipedia.org For example, in the synthesis of certain PCEs, optimal conditions have been identified as a reaction temperature of 60°C and a specific molar ratio of monomers like acrylic acid and isopentenyl polyoxyethylene ether. wikipedia.orgresearchgate.net

The choice of monomers and initiators also plays a crucial role in tailoring the properties of the final polycarboxylate product. rsc.org Radical polymerization is a common and cost-effective technique for producing polycarboxylate polyether macromonomers on an industrial scale. metu.edu.tr This method involves the use of a radical initiator to polymerize monomers such as acrylic acid or methacrylic acid with a polyether backbone. metu.edu.tr Efforts are continually made to broaden the range of raw materials and synthetic methodologies to minimize production costs and improve the stability and performance of these polymers. rsc.org The development of these green and efficient protocols is critical for reducing the energy footprint of industries that rely on polycarboxylates. wikipedia.org

Synthesis of Analogues and Related Derivatives

The core structure of 1,1,5,5-pentanetetracarboxylates serves as a scaffold for the synthesis of various analogues and derivatives through modifications in the ester groups or substitution on the carbon backbone.

Tetramethyl 1,1,5,5-Pentanetetracarboxylate Synthesis and Its Alkyl Variants

The synthesis of tetraalkyl 1,1,5,5-pentanetetracarboxylates is classically achieved through a tandem alkylation reaction, which is a variation of the principles seen in the Michael addition. wikipedia.org The general and widely used method for forming the carbon-carbon bonds necessary for this structure involves the reaction of a malonic ester with a suitable di-electrophile.

For the synthesis of Tetramethyl 1,1,5,5-pentanetetracarboxylate , dimethyl malonate serves as the key nucleophilic building block. nih.gov The reaction typically proceeds by treating two equivalents of dimethyl malonate with one equivalent of a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in the presence of a base, such as sodium ethoxide. The base deprotonates the acidic α-carbon of dimethyl malonate to form an enolate, which then acts as a nucleophile, displacing the halides in a sequential double SN2 reaction.

The synthesis of other alkyl variants follows the same principle, by selecting the corresponding dialkyl malonate. For instance, the synthesis of this compound is achieved using diethyl malonate as the starting material under similar reaction conditions. rsc.orgmetu.edu.tr The choice of the alkyl group on the malonate ester directly determines the final tetraalkyl ester product.

A summary of reactants for the synthesis of alkyl variants is presented below:

| Target Product | Malonic Ester Reactant | Dihalide Reactant |

| Tetramethyl 1,1,5,5-pentanetetracarboxylate | Dimethyl malonate | 1,3-Dihalopropane |

| This compound | Diethyl malonate | 1,3-Dihalopropane |

| Tetrapropyl 1,1,5,5-pentanetetracarboxylate | Dipropyl malonate | 1,3-Dihalopropane |

Synthesis of Substituted Pentanetetracarboxylates (e.g., Tetraethyl 2-methyl-1,1,5,5-pentanetetracarboxylate)

The carbon backbone of tetraalkyl 1,1,5,5-pentanetetracarboxylates can be further functionalized through alkylation. The hydrogen atoms at the C-2 and C-4 positions of the pentane (B18724) chain (or more accurately, the α-positions of the malonic ester moieties) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for their removal by a suitable base to form a carbanion.

The synthesis of a substituted derivative such as Tetraethyl 2-methyl-1,1,5,5-pentanetetracarboxylate can be envisioned through a multi-step process. First, the core this compound is synthesized as described previously. Subsequently, this compound is treated with a strong base (e.g., sodium ethoxide or a stronger, non-nucleophilic base like lithium diisopropylamide) to generate an enolate by deprotonating one of the acidic C-H bonds. This nucleophilic enolate can then be reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

This N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole, while involving a different substrate, illustrates the general principle of using a base to deprotonate an acidic site to facilitate alkylation with an alkyl halide. mdpi.com The reactivity of the α-hydrogens in malonic esters is a fundamental concept in organic synthesis, allowing for the controlled introduction of a wide variety of substituents onto the carbon backbone of pentanetetracarboxylates.

Chemical Reactivity and Transformation Pathways

Hydrolytic Transformations of Tetraethyl 1,1,5,5-Pentanetetracarboxylate

The hydrolysis of the four ethyl ester groups in this compound can be controlled to achieve either partial or complete conversion to the corresponding carboxylic acids.

Selective hydrolysis of two of the four ester groups of a cyclized intermediate derived from this compound is a key step in certain synthetic pathways. Following a cyclization reaction, alkaline hydrolysis can be employed to selectively cleave the ester functionalities, leading to the formation of a dicarboxylate salt, which upon acidification, would yield a dicarboxypimelate derivative. This selective process is crucial for preparing the molecule for subsequent decarboxylation.

The complete hydrolysis of all four ester groups of this compound results in the formation of Pentanetetracarboxylic Acid. This transformation is typically achieved through alkaline hydrolysis, where a base such as sodium ethoxide is used, followed by acidification. chemspider.com This resulting polycarboxylic acid is a key intermediate in the synthesis of other compounds. chemspider.com

While specific kinetic studies for the hydrolysis of this compound are not widely detailed in the surveyed literature, the mechanism follows the general principles of ester hydrolysis. Alkaline hydrolysis, or saponification, proceeds via a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. The reaction is effectively irreversible as the final acid-base step between the carboxylic acid and the alkoxide drives the equilibrium.

Acid-catalyzed hydrolysis also proceeds via a nucleophilic substitution mechanism, but involves protonation of the carbonyl oxygen to activate the ester towards attack by a weak nucleophile like water.

Decarboxylation Reactions of Resulting Polycarboxylic Acids

The polycarboxylic acids generated from the hydrolysis of this compound are susceptible to decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide.

A significant application of this compound is its role as a precursor in the synthesis of trans-cyclopentane-1,2-dicarboxylic acid. chemspider.com The historical synthesis developed by Perkin involves the treatment of this compound with sodium ethoxide, followed by bromination to induce cyclization. chemspider.com The resulting cyclic tetraester is then subjected to alkaline hydrolysis and subsequent decarboxylation to yield the final trans-cyclopentane-1,2-dicarboxylic acid. chemspider.com While Perkin did not report yield data, subsequent researchers have optimized the initial alkylation step to produce this compound in yields as high as 81%. chemspider.com Another method to achieve the final product involves hydrolysis of an intermediate in an excess of a strong acid like sulfuric or hydrochloric acid at elevated temperatures (100-160°C). pku.edu.cn

Table 1: Synthesis Pathway to Trans-Cyclopentane-1,2-dicarboxylic Acid

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Diethyl malonate + 1,3-Dibromopropane (B121459) | Sodium ethoxide | This compound |

| 2 | This compound | 1. Sodium ethoxide 2. Bromine | Cyclic Tetraester Intermediate |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease and mechanism of this reaction are heavily influenced by the molecular structure of the carboxylic acid.

Mechanism: For molecules like the intermediates derived from Pentanetetracarboxylic Acid, which are β-keto acids or have geminal dicarboxylic groups, decarboxylation often occurs upon heating. The process can proceed through a cyclic transition state (a 6-membered ring), leading to the formation of an enol, which then tautomerizes to the more stable keto form. In other cases, particularly with catalytic systems, the mechanism can involve the formation of carboxylate radicals or organometallic intermediates. For instance, on palladium catalysts, the proposed mechanism involves the cleavage of the O-H bond of the carboxylic acid, followed by the dissociation of the α-C–H bond, and finally C–C bond scission to release CO2.

Influencing Factors:

Structure: The presence of a carbonyl group at the β-position relative to the carboxyl group being removed significantly facilitates decarboxylation, as it can stabilize the transition state or the carbanion intermediate formed upon CO2 loss.

Catalysts: The use of metal catalysts, such as palladium on carbon (Pd/C), can lower the temperature required for decarboxylation and enhance selectivity. The active phase in some systems is identified as palladium hydride.

Reaction Conditions: The choice of acidic or basic conditions can alter the reaction pathway. For example, some decarboxylations are carried out simply by heating in a strong acid solution. pku.edu.cn

Table 2: Factors Affecting Decarboxylation Selectivity

| Factor | Influence on Decarboxylation |

|---|---|

| β-Carbonyl Group | Stabilizes the transition state, lowering the required temperature. |

| Catalysts (e.g., Pd/C) | Can enable reactions at lower temperatures (e.g., 90°C) with high selectivity. |

| Acidity/Basicity | The reaction can be promoted under acidic, basic, or neutral conditions depending on the substrate. |

| Temperature | Heating is often sufficient to drive the reaction, especially for unstable β-keto acids. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Dibromopropane |

| Diethyl malonate |

| Pentanetetracarboxylic Acid |

| Sodium ethoxide |

| This compound |

Nucleophilic Acyl Substitution Reactions of the Ester Groups

The four ester functionalities of this compound are primary sites for nucleophilic attack, allowing for a range of transformations. These reactions are fundamental to converting the tetraester into various derivatives with tailored properties.

Amide Bond Formation and Amidolysis Investigations

The conversion of the ester groups to amide functionalities represents a significant transformation, introducing new structural and functional properties to the molecular framework. While specific studies detailing the direct amidolysis of this compound are not extensively documented in publicly available literature, general principles of ester-to-amide conversion provide a strong basis for predicting its reactivity.

A general and efficient method for the synthesis of primary and secondary amides from esters involves the use of alkali metal amidoboranes. nih.gov This approach, which proceeds rapidly at room temperature without the need for a catalyst, is chemoselective and offers high conversion rates. nih.gov The reaction mechanism involves a nucleophilic addition of the amidoborane to the ester's carbonyl group, followed by a proton transfer-induced elimination. nih.gov

Table 1: General Conditions for Amide Synthesis from Esters

| Reagent | Solvent | Temperature | Catalyst | Reaction Time | Conversion |

| Sodium amidoboranes (NaNHRBH₃) | THF | Room Temperature | None | ~5 minutes | Quantitative nih.gov |

This table presents a general method applicable to a wide range of esters and is expected to be relevant for this compound.

Further research is required to investigate the specific conditions and outcomes of the reaction between this compound and various amines, including primary, secondary, and diamines, to synthesize a range of polyamides.

Transesterification Studies for Alkyl Group Exchange

Transesterification, the process of exchanging the ethyl groups of the ester with other alkyl groups, is a key reaction for modifying the physical and chemical properties of this compound. This process is typically catalyzed by an acid or a base. While specific literature on the transesterification of this particular tetraester is scarce, the principles of this well-established reaction are directly applicable.

For instance, the reaction with methanol (B129727) in the presence of a suitable catalyst would be expected to yield Tetramethyl 1,1,5,5-pentanetetracarboxylate. The efficiency of this exchange would depend on factors such as the catalyst used, reaction temperature, and the removal of the ethanol (B145695) byproduct to drive the equilibrium towards the desired product.

Table 2: Potential Transesterification Reaction

| Reactant | Reagent | Catalyst | Expected Product |

| This compound | Methanol | Acid or Base | Tetramethyl 1,1,5,5-pentanetetracarboxylate |

This table illustrates a hypothetical but chemically sound transesterification reaction based on general chemical principles.

Cyclization and Ring-Closure Reactions Initiated from this compound

The linear five-carbon chain of this compound provides the backbone for various intramolecular cyclization reactions, leading to the formation of cyclic structures.

Formation of Cyclic Derivatives (e.g., Cyclobutane (B1203170) Dicarboxylates) as Side Products or Intentional Syntheses

Interestingly, this compound itself can be a side product in reactions aimed at synthesizing cyclobutane derivatives. In the synthesis of diethyl cyclobutane-1,1-dicarboxylate (B1232482) from diethyl malonate and 1,3-dibromopropane, the competing reaction of the intermediate γ-halopropylmalonate with another molecule of diethyl malonate can lead to the formation of the linear tetraester.

Conversely, it is conceivable that under specific basic conditions, this compound could undergo an intramolecular cyclization to form a six-membered ring, although the formation of a less-strained cyclopentane (B165970) derivative via a Dieckmann-type condensation is also a possibility that warrants investigation.

Strategies for Intramolecular Ring Formation

Intramolecular cyclization of this compound would likely involve a base-catalyzed condensation reaction, such as the Dieckmann condensation. This reaction would involve the deprotonation of a carbon alpha to one of the ester groups, followed by an intramolecular nucleophilic attack on another ester carbonyl, leading to the formation of a cyclic β-keto ester. The specific product formed would depend on which ester groups participate in the reaction.

Table 3: Potential Intramolecular Cyclization Products

| Reaction Type | Catalyst | Potential Cyclic Product |

| Dieckmann Condensation | Base (e.g., Sodium Ethoxide) | Substituted Cyclopentanone or Cyclohexanone derivative |

This table outlines a plausible pathway for the intramolecular cyclization of this compound.

Advanced Derivatization Strategies

Beyond simple functional group transformations, the structure of this compound allows for more complex derivatization strategies. These could include its use as a monomer in polymerization reactions or as a scaffold for the synthesis of heterocyclic compounds. The presence of four reactive ester groups suggests its potential as a cross-linking agent or as a building block for dendrimers and other complex macromolecular architectures. Further research into these areas could unlock novel applications for this versatile compound.

Utilization of Activated Ester Intermediates in Complex Molecule Synthesis

While direct literature on the use of this compound as a precursor for activated ester intermediates in complex molecule synthesis is not extensively documented, the principles of ester chemistry allow for a theoretical exploration of this pathway. The four ethyl ester groups of the parent compound can, in principle, be converted into more reactive "activated" esters. This transformation would enhance their susceptibility to nucleophilic attack, facilitating the construction of more complex molecular architectures.

Activated esters are characterized by having an electron-withdrawing group attached to the ester's oxygen atom, which makes the carbonyl carbon more electrophilic. Common examples of activating groups include N-hydroxysuccinimide, pentafluorophenol, or the formation of a cyanomethyl ester. chemspider.com The conversion of the ethyl esters of this compound to such activated forms would render the molecule a potent acylating agent.

A hypothetical synthetic sequence could involve the transesterification of the ethyl esters with an activating alcohol in the presence of a suitable catalyst. The resulting activated tetra-ester could then be reacted with various nucleophiles, such as amines or alcohols, to form amides or different esters, respectively. This approach could be particularly useful in the synthesis of polymers or dendrimers where the tetra-functional nature of the core molecule can be exploited to build up larger, well-defined structures. However, achieving selective activation and reaction at one or more of the four ester sites would present a significant synthetic challenge.

Functionalization at the Methylene (B1212753) Positions Adjacent to Ester Groups

The most significant and well-documented reactivity of this compound is the functionalization at the two methylene (CH₂) groups located between the pairs of ester functionalities. chemspider.com These positions are analogous to the α-carbon of diethyl malonate, a classic substrate in organic synthesis. rsc.org

The protons on these methylene carbons are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. mdpi.comlibretexts.orgnih.gov This acidity allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. libretexts.orgnih.gov This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. nih.gov

The primary reaction at these positions is alkylation, a cornerstone of the malonic ester synthesis. rsc.orgmdpi.com The enolate readily reacts with alkyl halides in a nucleophilic substitution reaction (Sₙ2) to introduce an alkyl group at the methylene position. nih.gov Given that this compound possesses two such reactive sites, a range of functionalized products can be synthesized. Depending on the stoichiometry of the base and the alkylating agent, it is possible to achieve mono- or di-alkylation at each of the two methylene positions.

A major challenge in the functionalization of this molecule is controlling the extent of alkylation, as dialkylated products can sometimes be formed, which may complicate the purification of the desired product. rsc.org Intramolecular reactions are also possible if a dihalide is used as the alkylating agent, which can lead to the formation of cyclic structures. rsc.org This is a known variation of the malonic ester synthesis, referred to as the Perkin alicyclic synthesis. rsc.org

The resulting alkylated tetraesters can serve as intermediates for further transformations. For instance, hydrolysis of the ester groups followed by decarboxylation is a common subsequent step in malonic ester synthesis to yield a substituted carboxylic acid. mdpi.comlibretexts.org

Interactive Data Table: Examples of Functionalization at the Methylene Positions

| Reagent | Reaction Type | Product Type | Potential Application |

| Sodium Ethoxide, then Methyl Iodide | Mono-alkylation | Tetraethyl 1-methyl-1,1,5,5-pentanetetracarboxylate | Intermediate for substituted carboxylic acids |

| Sodium Ethoxide, then Benzyl Bromide | Mono-alkylation | Tetraethyl 1-benzyl-1,1,5,5-pentanetetracarboxylate | Precursor for more complex aromatic compounds |

| 2 eq. Sodium Ethoxide, then 2 eq. Ethyl Iodide | Di-alkylation (at one site) | Tetraethyl 1,1-diethyl-5,5-pentanetetracarboxylate | Building block for quaternary carbon centers |

| 2 eq. Sodium Ethoxide, then 1,3-Dibromopropane | Intramolecular Cyclization | Cyclopentane-1,1,3,3-tetracarboxylic acid tetraethyl ester | Synthesis of cyclic compounds |

Application As a Chemical Building Block and Scaffold

The reactivity of the ester groups and the methylene (B1212753) protons in tetraethyl 1,1,5,5-pentanetetracarboxylate makes it a versatile precursor for the construction of more complex molecular frameworks. Its utility is particularly notable in the synthesis of cyclic and dicarboxylic acid derivatives.

While the structure of this compound suggests its potential as a precursor to various substituted dicarboxypimelate derivatives, detailed research findings on a broad range of such transformations are not extensively documented in publicly available scientific literature. The strategic placement of its four ester groups could theoretically allow for selective hydrolysis and decarboxylation to yield a variety of pimelic acid derivatives, which are important in the synthesis of pharmaceuticals and other fine chemicals. However, specific examples beyond the formation of alicyclic structures are not readily found.

A significant and well-documented application of this compound is its role as a key intermediate in the synthesis of trans-cyclopentane-1,2-dicarboxylic acid. This transformation highlights the utility of the tetraester in forming cyclic compounds. The synthesis involves the reaction of diethyl malonate with 1,3-dibromopropane (B121459) to yield this compound. This intermediate is then subjected to cyclization, hydrolysis, and decarboxylation to afford the desired dicarboxylic acid.

Interactive Data Table: Synthesis of trans-Cyclopentane-1,2-dicarboxylic acid

| Step | Reactants | Product | Yield (%) |

| 1 | Diethyl malonate, 1,3-Dibromopropane | This compound | 81 |

| 2 | This compound | trans-Cyclopentane-1,2-dicarboxylic acid | - |

Note: The yield for the second step is part of a multi-step synthesis and is not individually specified in the provided research.

The potential for this compound to contribute to the construction of larger and more complex molecular architectures, such as macrocycles or intricate polycyclic systems, is an area of theoretical interest. The four ester functionalities provide multiple points for further chemical modification and linkage to other molecular fragments. However, specific examples and detailed research on its application in the synthesis of such large-scale architectures are not widely reported in the available scientific literature.

Utility in Polymer Chemistry and Materials Science

The presence of four ester groups suggests that this compound could be a candidate for applications in polymer chemistry and materials science, potentially acting as a monomer or a cross-linking agent to create three-dimensional polymer networks.

In theory, this compound could be incorporated into polymeric chains, such as polyesters or polyamides, through the reaction of its ester groups. Its tetrafunctionality could lead to the formation of branched or cross-linked polymers, which often exhibit enhanced thermal and mechanical properties. Despite this potential, there is a lack of specific studies in the accessible scientific literature that detail its use as a monomer or cross-linker in polymerization reactions.

The development of novel resins and functional materials often relies on the use of multifunctional building blocks. This compound, with its dense arrangement of functional groups, could theoretically be explored for the synthesis of specialized resins with tailored properties. These materials could find applications in coatings, adhesives, or advanced composites. However, research and development in this specific application of the compound are not well-documented in the public domain.

Analogous Applications in Polycarboxylate Superplasticizer Research (though not directly the compound itself)

In the field of construction materials, polycarboxylate superplasticizers (PCEs) are crucial admixtures for enhancing the workability and strength of concrete. youtube.comwikipedia.org These polymers typically feature a backbone with multiple carboxylate groups that can adsorb onto cement particles, inducing dispersion through electrostatic and steric repulsion. youtube.com The design of PCEs often involves the polymerization of monomers containing carboxylic acid or ester functionalities.

While this compound is not directly used as a PCE, its structure is analogous to the polycarboxylate motifs that are of interest in this area. Research in PCEs focuses on optimizing the molecular architecture, including the density of anionic groups and the length of side chains, to control properties like adsorption and viscosity reduction. youtube.com The tetra-ester functionality of the pentanetetracarboxylate scaffold could, in principle, be hydrolyzed to the corresponding tetra-acid, creating a high-density anionic center. The study of such well-defined, multi-carboxylate small molecules can provide insights into the fundamental interactions between charged functionalities and mineral surfaces, which is a key aspect of superplasticizer action.

The table below illustrates the key functional groups in PCEs and their analogous representation in this compound, highlighting its potential as a model compound for studying structure-property relationships.

| PCE Functional Feature | Analogous Feature in this compound | Potential Research Application |

| Carboxylate Anionic Groups | Hydrolyzed Tetra-acid Form | Study of adsorption phenomena on cementitious particles. |

| Ester Side Chains | Ethyl Ester Groups | Investigation of the role of ester groups in modulating solubility and interaction with other concrete components. |

| Polymer Backbone | Pentane (B18724) Chain | A simple, well-defined spacer between functional groups for systematic studies. |

Design of Multifunctional Molecules and Privileged Scaffolds

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The design of such scaffolds is a central theme in medicinal chemistry and drug discovery. The symmetrical and highly functionalized nature of this compound makes it an intriguing candidate for development as a privileged scaffold.

Strategies for Introducing Diverse Functionalities onto the Pentanetetracarboxylate Scaffold

The two active methylene groups on the pentanetetracarboxylate scaffold are the primary sites for introducing chemical diversity. A variety of synthetic strategies, well-established for diethyl malonate, can be applied to this molecule. chemicalbook.comsodium-methoxide.net These strategies allow for the covalent attachment of a wide range of chemical moieties, leading to the creation of multifunctional molecules.

Key functionalization strategies include:

Alkylation: Reaction with alkyl halides in the presence of a base can introduce two different alkyl groups at each active methylene position, allowing for the construction of a library of compounds with varying steric and electronic properties.

Acylation: The scaffold can be acylated using acyl chlorides or anhydrides, introducing ketone functionalities that can serve as handles for further chemical transformations.

Knoevenagel Condensation: Condensation with aldehydes or ketones can lead to the formation of carbon-carbon double bonds, providing a route to α,β-unsaturated systems. sodium-methoxide.net

Heterocycle Formation: The diethyl malonate moiety is a classic precursor for the synthesis of various heterocyclic compounds, such as barbiturates and pyrimidines, through condensation reactions with urea (B33335) or other bifunctional reagents. sodium-methoxide.net

The following table outlines potential functionalization reactions on the this compound scaffold.

| Reaction Type | Reagents | Resulting Functionality | Potential Application |

| Dialkylation | Base, Alkyl Halide (R-X) | Introduction of two alkyl groups (R) at each end. | Tuning lipophilicity and steric profile. |

| Diacylation | Base, Acyl Chloride (RCOCl) | Introduction of two keto groups at each end. | Precursors for more complex derivatives. |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | Formation of C=C double bonds. | Synthesis of unsaturated systems. |

| Heterocycle Synthesis | Urea, Base | Formation of barbiturate-like rings at each end. | Development of novel therapeutic agents. |

Evaluation of this compound as a Scaffold in Chemical Library Synthesis

The suitability of a scaffold for chemical library synthesis is judged by several criteria, including the accessibility of starting materials, the efficiency of functionalization reactions, and the ability to generate a diverse set of final products. This compound can be synthesized from diethyl malonate and 1,3-dibromopropane, both of which are readily available commodity chemicals.

The symmetrical nature of the scaffold allows for the simultaneous introduction of four points of diversity if the ester groups are also considered for modification (e.g., through transesterification). Alternatively, sequential or orthogonal protection-deprotection strategies could be envisioned to allow for differential functionalization of the two malonate units.

The potential of this scaffold in library synthesis lies in its ability to present functional groups in a well-defined spatial arrangement. By varying the nature of the substituents introduced at the active methylene positions, a library of compounds with a common core but diverse peripheral functionalities can be rapidly assembled. Such libraries are invaluable in the screening process for identifying new drug leads or other biologically active molecules. While specific examples of large-scale library synthesis using this exact scaffold are not prominent in the literature, the foundational chemistry of its malonic ester components strongly supports its theoretical utility for this purpose. chemicalbook.comsodium-methoxide.net

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Tetraethyl 1,1,5,5-pentanetetracarboxylate by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei environments within the molecule.

¹H NMR spectroscopy for this compound is utilized to map the various proton environments. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the peaks in the ¹H NMR spectrum offer a definitive fingerprint of the molecule's structure.

Based on the structure of this compound, the following proton signals are anticipated:

Ethyl Ester Protons: The four equivalent ethyl groups will give rise to two distinct signals:

A quartet corresponding to the four methylene (B1212753) groups (-O-CH₂ -CH₃), deshielded by the adjacent oxygen atom.

A triplet corresponding to the four methyl groups (-O-CH₂-CH₃ ), which are further from the electronegative oxygen.

Pentanetetracarboxylate Backbone Protons: The protons on the central pentane (B18724) chain will produce a set of signals:

A triplet for the two methine protons at the C1 and C5 positions (-CH (COOEt)₂), which are deshielded by the two adjacent carbonyl groups.

Multiplets for the methylene protons at the C2, C3, and C4 positions of the pentane chain. The protons at C2 and C4 will be chemically equivalent, as will the protons at C3.

The expected chemical shifts and multiplicities are summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) | 12H |

| Pentane Chain (-CH₂-CH₂ -CH₂-) | ~1.40-1.60 | Multiplet (m) | 2H |

| Pentane Chain (-CH₂ -CH₂-CH₂ -) | ~1.90-2.10 | Multiplet (m) | 4H |

| Methine (-CH (COOEt)₂) | ~3.40 | Triplet (t) | 2H |

| Ethyl (-O-CH₂ -CH₃) | ~4.20 | Quartet (q) | 8H |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton of this compound. Due to the symmetry in the molecule, a smaller number of signals than the total number of carbon atoms is expected.

The anticipated ¹³C NMR signals for this compound are as follows:

Carbonyl Carbons: A signal in the downfield region characteristic of ester carbonyl groups.

Methine Carbons: A signal for the two equivalent methine carbons at the C1 and C5 positions.

Ethyl Ester Carbons: Two distinct signals for the methylene and methyl carbons of the ethyl groups.

Pentane Chain Carbons: Signals corresponding to the methylene carbons of the pentane backbone.

A summary of the expected chemical shifts for the carbon environments is provided in the table below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-CH₃ ) | ~14 |

| Pentane Chain (-CH₂-CH₂ -CH₂-) | ~22-25 |

| Pentane Chain (-CH₂ -CH₂-CH₂ -) | ~30-35 |

| Methine (-CH (COOEt)₂) | ~50-55 |

| Ethyl (-O-CH₂ -CH₃) | ~61 |

| Carbonyl (-C =O) | ~168-172 |

Note: These are approximate chemical shift ranges and the actual values would be obtained from an experimental spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₇H₂₈O₈, which corresponds to a monoisotopic mass of approximately 360.1784 g/mol . phenomenex.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) at m/z 360 would be observed, confirming the molecular weight. The fragmentation of the molecular ion would likely proceed through characteristic pathways for esters, such as:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 315.

Loss of an ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 331.

Loss of a carboxyl group (-COOCH₂CH₃): This would produce a fragment at m/z 287.

McLafferty rearrangement: This is a common fragmentation pathway for esters and could lead to various smaller fragment ions.

The analysis of these fragment ions allows for the piecing together of the molecular structure, providing corroborating evidence to the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule and to assess its purity. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester functional groups and its aliphatic hydrocarbon backbone.

A patent for a process to produce polycarboxylic esters mentions that the infrared spectrum of the synthesized product is almost identical to that of this compound. researchgate.net While the full spectrum is not publicly available, the expected key absorption bands are tabulated below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735-1750 |

| C-O (Ester) | Stretch | ~1150-1250 |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

| C-H (Aliphatic) | Bend | ~1350-1470 |

The presence of a strong absorption band around 1735-1750 cm⁻¹ is a key indicator of the ester carbonyl groups. The C-O stretching vibrations of the ester linkages would appear in the fingerprint region. The various C-H stretching and bending vibrations confirm the presence of the aliphatic pentane chain and the ethyl groups. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of hydroxyl (-OH) impurities, such as from incomplete esterification or hydrolysis, thus serving as a useful check for purity.

Chromatographic Methods for Purity Assessment and Separation of Reaction Mixtures

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for these purposes.

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). In a typical GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. For a complex mixture, the separation of components is based on their boiling points and their interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound. In a reversed-phase HPLC setup, a nonpolar stationary phase (like C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound would be separated from more polar or less polar impurities based on its partitioning between the stationary and mobile phases. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is particularly useful for the analysis of less volatile compounds or for preparative scale purification.

Theoretical and Computational Chemistry

Quantum Chemical Studies on Tetraethyl 1,1,5,5-Pentanetetracarboxylate Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. The molecule features a central pentane (B18724) chain with two geminal diethyl ester groups at the 1 and 5 positions. This arrangement of functional groups significantly influences the molecule's electronic properties.

The methylene (B1212753) group positioned between two carbonyl groups in a malonic ester derivative is known to have increased acidity. wikipedia.orgmasterorganicchemistry.comchemistnotes.com In this compound, the hydrogens on the carbons at the 1 and 5 positions are alpha to two carbonyl groups, making them susceptible to deprotonation by a strong base. masterorganicchemistry.comchemistnotes.com The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the carbonyl groups.

The electronic structure is characterized by the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). DFT studies on similar ester compounds suggest that the HOMO is typically located around the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.netmdpi.com For this compound, the HOMO would likely be associated with the oxygen atoms of the ester groups, while the LUMO would be concentrated around the carbonyl carbons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Model Malonate System using DFT

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. wikipedia.org |

Note: The data in this table is hypothetical and based on typical values for similar ester compounds studied by DFT. It serves to illustrate the type of information obtained from quantum chemical calculations.

Molecular Modeling and Conformational Analysis of Pentanetetracarboxylate Esters

The flexibility of the pentane backbone and the rotational freedom of the ethyl ester groups give rise to a complex conformational landscape for this compound. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to explore the accessible conformations and their relative energies. nih.gov

The central C3 chain of the pentane backbone can adopt various dihedral angles, leading to different spatial arrangements of the two geminal dicarboxylate groups. The ethyl groups of the esters can also rotate, further increasing the number of possible conformers. The stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions. For instance, conformations that minimize steric clashes between the bulky ethyl ester groups will be energetically favored. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or in the gas phase. nih.govresearchgate.net

Table 2: Key Conformational Dihedral Angles in a Pentanetetracarboxylate Model

| Dihedral Angle | Description | Predicted Stable Range |

| C1-C2-C3-C4 | Torsion along the central pentane chain | ~60° (gauche), 180° (anti) |

| C2-C3-C4-C5 | Torsion along the central pentane chain | ~60° (gauche), 180° (anti) |

| O=C-C-C | Torsion involving the ester group | Planar or near-planar to maximize conjugation |

| C-O-C-C | Torsion of the ethyl group | Multiple low-energy rotamers |

Note: This table presents a simplified, illustrative model of the key dihedral angles that would be analyzed in a conformational study of this compound.

Reaction Mechanism Predictions and Energy Profiles using Computational Methods (e.g., DFT)

Computational methods, especially DFT, are powerful tools for predicting reaction mechanisms and calculating the associated energy profiles. jocpr.comscilit.com For this compound, several reactions can be envisaged, with hydrolysis being a primary example. The ester groups are susceptible to both acidic and basic hydrolysis.

Under basic conditions, the reaction would likely proceed via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion would attack one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the cleavage of the C-O bond and the formation of a carboxylate and ethanol (B145695). DFT calculations can be used to model the structures of the reactants, transition states, and products, and to calculate the activation energies for each step of the reaction.

Under acidic conditions, the mechanism would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Again, DFT can provide a detailed picture of the reaction pathway and the energetics involved. The presence of four ester groups means that partial or complete hydrolysis can occur, leading to a variety of products.

Table 3: Hypothetical Activation Energies for the Hydrolysis of a Diethyl Ester

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Base | 15-20 |

| Protonation | Acid | 10-15 |

| Tetrahedral Intermediate Collapse | Base/Acid | 5-10 |

Note: The values in this table are representative for the hydrolysis of a simple diethyl ester and are intended to illustrate the type of data that can be obtained from DFT calculations of reaction mechanisms.

Structure-Reactivity Relationship Studies in the Context of Polycarboxylate Esters

The relationship between the structure of polycarboxylate esters and their reactivity is a key area of study. rsc.org The presence of multiple ester groups in close proximity can lead to cooperative effects and unique reactivity patterns. In this compound, the two geminal ester groups at each end of the pentane chain influence each other's reactivity.

The electron-withdrawing nature of the ester groups makes the alpha-hydrogens acidic, as previously mentioned. This is a key feature of malonic esters and is exploited in various synthetic applications. studysmarter.co.ukacs.org The reactivity of these alpha-hydrogens can be tuned by modifying the steric and electronic properties of the ester groups.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability of Tetraethyl 1,1,5,5-Pentanetetracarboxylate Production

The classical synthesis of this compound involves the dialkylation of two equivalents of diethyl malonate with 1,3-dibromopropane (B121459). While effective, future research is anticipated to focus on developing more efficient and sustainable production methods.

Modern advancements in organic synthesis offer several promising directions. studysmarter.co.uk One key area is the development of catalytic processes that minimize waste and improve atom economy. studysmarter.co.uk For instance, the use of phase-transfer catalysis could enhance reaction rates and yields while simplifying purification. usm.edu Furthermore, exploring one-pot synthesis approaches, where sequential reactions are carried out in a single reaction vessel, could significantly streamline the production process. patsnap.com

In line with the principles of green chemistry, future methodologies are also likely to explore the use of more environmentally benign solvents and catalysts. studysmarter.co.uk Enzymatic catalysis, for example, offers the potential for highly selective transformations under mild reaction conditions, reducing energy consumption and the formation of byproducts. mdpi.com Research into enzymatic desymmetrization could also lead to more precise and efficient synthetic routes. studysmarter.co.uk The development of syntheses using cobalt catalysts with controlled pH has already shown promise for producing malonic acid dialkyl esters with high yields and environmental sustainability. patsnap.com

A comparative overview of potential synthetic improvements is presented in the table below:

| Current Method | Potential Future Method | Anticipated Advantages |

| Stoichiometric base (e.g., sodium ethoxide) | Catalytic base, Phase-Transfer Catalysis | Reduced waste, higher efficiency, milder conditions |

| Halogenated solvents | Green solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental impact, improved safety |

| Multi-step purification | One-pot synthesis, enzymatic purification | Increased efficiency, reduced solvent usage |

| High-temperature reactions | Enzymatic catalysis, photochemical approaches | Milder conditions, higher selectivity, energy savings studysmarter.co.ukmdpi.com |

Novel Applications in Advanced Organic Synthesis, including Cascade Reactions and Asymmetric Synthesis

The structure of this compound makes it an ideal candidate for complex organic transformations. Its two acidic methylene (B1212753) groups and four ester functionalities provide multiple reactive sites for cascade reactions , where a series of intramolecular or intermolecular transformations occur in a single operation. Future research could explore DBU-catalyzed cascade reactions, similar to those developed for other phosphonate-containing compounds, to generate structurally diverse heterocyclic systems. dntb.gov.ua

A particularly exciting frontier is the development of asymmetric synthesis using this compound. By employing chiral catalysts or auxiliaries, it may be possible to selectively functionalize one of the two prochiral malonate units, leading to the synthesis of enantiomerically enriched products. usm.edupatsnap.com This could be achieved through enantioselective alkylation or other carbon-carbon bond-forming reactions. acs.org The resulting chiral building blocks would be of significant value in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net For example, the asymmetric malonic ester synthesis has been successfully applied to the preparation of isotope-labeled amino acids and α-helix mimetics. researchgate.net

Integration into Supramolecular Chemistry and the Creation of Self-Assembling Materials

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich area for the application of this compound. The four ester groups can participate in hydrogen bonding and other non-covalent interactions, making this molecule a potential building block for self-assembling materials . epfl.ch

By modifying the ester groups with functionalities capable of strong and directional interactions, such as ureidopyrimidinone (UPy) units, it may be possible to create supramolecular polymers and copolyesters with tunable properties. acs.orgtue.nlresearchgate.net These materials could find applications as thermoplastic elastomers, where the self-assembled domains act as physical crosslinks. acs.org Furthermore, the flexible pentane (B18724) linker could allow for the formation of macrocycles or other complex topologies through self-assembly, leading to materials with unique host-guest properties. Research on other aliphatic polyesters has demonstrated that tuning the dynamics of supramolecular networks is a key design principle for creating processable high-molar-mass materials. epfl.ch

Computational Design and Predictive Modeling for Directed Derivatization and Functional Material Development

Computational chemistry and predictive modeling are poised to play a crucial role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the molecule, helping to design selective derivatization strategies. nih.gov For instance, computational models can predict the site selectivity of C-H functionalization reactions, which could be invaluable for prioritizing synthetic routes. rsc.org

Moreover, predictive models can be used to estimate the properties of novel derivatives and the materials they form. researchgate.netvt.edu By simulating how changes in the molecular structure affect properties like solubility, thermal stability, and self-assembly behavior, researchers can rationally design and target molecules with specific functionalities. researchgate.netnih.gov This in-silico approach can significantly accelerate the discovery of new materials by reducing the need for extensive trial-and-error synthesis and characterization. Computational studies have already proven useful in understanding the degradation mechanisms of polymers like polyurethanes, which could be extended to polyesters derived from the target compound. rsc.org

Unexplored Reactivity and Transformation Pathways of the Pentanetetracarboxylate Scaffold

Beyond its established reactivity as a malonic ester derivative, the unique scaffold of this compound presents opportunities to explore novel transformation pathways. The proximity of the two malonate units could enable unique intramolecular reactions. For example, under specific conditions, an intramolecular Dieckmann-type condensation could lead to the formation of functionalized cyclic structures. sodium-methoxide.net

Further research could also investigate the reactivity of the ester groups themselves. Transesterification reactions with diols or other polyols could lead to the formation of novel polyesters with branched or cross-linked architectures. youtube.com Light-induced cycloaddition polymerization is another modern technique that could be explored for creating new polymeric structures from derivatives of this compound. researchgate.net The relative reactivity of the carboxyloids can be influenced by a balance of sigma electron-withdrawing effects and pi-donation, a principle that could be exploited in designing selective transformations. csbsju.edu The Perkin alicyclic synthesis, which involves the intramolecular reaction of a malonic ester with a dihalide, provides a precedent for forming cyclic compounds from such precursors. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetraethyl 1,1,5,5-pentanetetracarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification of pentanetetracarboxylic acid with ethanol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key optimization steps include:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Use anhydrous toluene or dichloromethane to avoid hydrolysis.

- Catalyst loading : 1–2 mol% catalyst minimizes side reactions while ensuring complete conversion.

- Purification : Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) followed by recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify ester carbonyl signals (~170–175 ppm in ¹³C NMR) and ethyl group splitting patterns.

- Mass spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ and fragmentation patterns consistent with ester cleavage.

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 210 nm) and acetonitrile/water gradients to assess purity (>98%).

- Thermal analysis : Differential scanning calorimetry (DSC) confirms melting point consistency and absence of polymorphic transitions .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved?

- Methodological Answer :

- Standardized protocols : Follow IUPAC guidelines for solubility determination, including:

- Temperature control : ±0.1°C using jacketed cells.

- Equilibration time : 24–48 hours with agitation.

- Analytical validation : Use gravimetric analysis or UV-Vis spectroscopy for quantification.

- Error analysis : Calculate uncertainties from replicate measurements (n ≥ 5) and report confidence intervals. Discrepancies often arise from solvent impurities or inadequate equilibration; pre-saturating solvents with the compound minimizes errors .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbons).

- Reaction pathway modeling : Use transition-state theory to calculate activation energies for nucleophilic attack by amines or alkoxides.

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions (e.g., acetonitrile vs. THF).

- Validation : Compare predicted regioselectivity with experimental HPLC-MS data .

Q. How does this compound influence the thermal stability of polymer composites?

- Methodological Answer :

- Composite fabrication : Incorporate the compound (0.1–5 wt%) into polymer matrices (e.g., polyesters or epoxies) via melt blending.

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).

- Mechanistic insight : Use Fourier-transform infrared spectroscopy (FTIR) to track ester group degradation and crosslinking formation.

- Reference data : Compare results with analogous esters (e.g., tetraethyl orthosilicate in HA/ZrO₂ composites) .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of ethanol or toluene vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin (potential irritant).

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.

- Documentation : Maintain safety data sheets (SDS) aligned with international standards (e.g., EC directives) .

Q. How can researchers design kinetic studies to investigate hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer :

- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor ester concentration via:

- Titration : Track acid release using 0.1 M NaOH.

- Spectroscopy : Quantify absorbance changes at 260 nm (carboxylic acid formation).

- Data analysis : Apply pseudo-first-order kinetics; plot ln([ester]) vs. time to determine rate constants (k).

- Advanced validation : Use ¹H NMR to confirm hydrolysis intermediates (e.g., mono- or triethyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.